molecular formula C10H16N4O B14789957 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

カタログ番号: B14789957
分子量: 208.26 g/mol
InChIキー: NAYACBBFEICSPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide (CAS 1354010-24-4) is a chiral, branched-chain aliphatic amide of significant interest in medicinal chemistry and biochemical research. The compound features a molecular formula of C 10 H 16 N 4 O and a molecular weight of 208.26 g/mol. Its structure is characterized by a 2-amino-butanamide backbone substituted with a methyl group at position 3 and a pyrazin-2-ylmethyl group on the amide nitrogen, providing a versatile scaffold for the development of pharmacologically active molecules . This compound belongs to a class of alpha-amino amide derivatives that have demonstrated substantial research value as potential antimicrobial agents . Structural analogues of this compound, specifically those featuring a pyrazinylmethyl group, have been identified in patent literature as inhibitors of the bacterial enzyme LpxC, a promising target for novel antibiotics . This mechanism is particularly relevant in the investigation of new treatments against Gram-negative pathogens like Pseudomonas aeruginosa . The presence of both hydrogen bond donor (NH 2 ) and acceptor (C=O) groups, along with a nitrogen-rich heterocycle, makes it a valuable building block in coordination chemistry for synthesizing metal complexes with potential biological applications, including antibacterial and antioxidant studies . Applications & Research Value: This chemical is intended for use in non-clinical, in-vitro research applications only. Its primary research applications include: serving as a key synthetic intermediate or precursor for the development of novel antimicrobial compounds ; acting as an organic ligand in the synthesis of coordination complexes with metals such as silver(I) and copper(II) for biological evaluation ; and functioning as a model compound in structure-activity relationship (SAR) studies to optimize the properties of peptide mimetics and enzyme inhibitors. NOTE FOR RESEARCHERS: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

特性

分子式

C10H16N4O

分子量

208.26 g/mol

IUPAC名

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

InChI

InChI=1S/C10H16N4O/c1-7(2)9(11)10(15)14-6-8-5-12-3-4-13-8/h3-5,7,9H,6,11H2,1-2H3,(H,14,15)

InChIキー

NAYACBBFEICSPJ-UHFFFAOYSA-N

正規SMILES

CC(C)C(C(=O)NCC1=NC=CN=C1)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-methylbutanoic acid and pyrazine-2-carboxaldehyde.

    Condensation Reaction: The amino acid is first protected using a suitable protecting group. The protected amino acid is then subjected to a condensation reaction with pyrazine-2-carboxaldehyde in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: After the condensation reaction, the protecting group is removed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反応の分析

Oxidation Reactions

The amino and pyrazine moieties undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Findings
Amino Group Oxidation H₂O₂ (5–10%) in acidic mediumOximes or nitroso derivativesSelective oxidation occurs at the amino group without affecting the amide bond.
Pyrazine Ring Oxidation KMnO₄ in H₂SO₄ Pyrazine N-oxide derivativesHarsh conditions required; regioselectivity depends on substituent electronic effects.

Reduction Reactions

The amide group and pyrazine ring participate in reduction processes:

Reaction Type Reagents/Conditions Products Key Findings
Amide Reduction LiAlH₄ in THFCorresponding amine (2-amino-3-methylbutylamine)Complete reduction of the amide to amine with >80% yield.
Pyrazine Ring Reduction H₂/Pd-C (1 atm) Partially saturated pyrazine derivativesPartial hydrogenation observed under mild conditions; full saturation requires elevated pressure.

Nucleophilic Substitution

The pyrazine ring undergoes electrophilic substitution due to its electron-deficient nature:

Reaction Type Reagents/Conditions Products Key Findings
Methoxy Substitution NaOCH₃ in MeOH3-Methoxy-pyrazin-2-ylmethyl derivativeNucleophilic attack occurs at the pyrazine C-3 position with >70% regioselectivity.
Amination NH₃ in DMF at 80°C 3-Amino-pyrazin-2-ylmethyl derivativeReaction proceeds via SNAr mechanism; steric hindrance limits substitution at C-5.

Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Findings
Acidic Hydrolysis 6M HCl, reflux2-Amino-3-methylbutanoic acid + pyrazin-2-ylmethylamineComplete cleavage occurs within 4 hours at 100°C.
Basic Hydrolysis NaOH (2M), 70°CSodium salt of carboxylic acid + amineFaster reaction kinetics compared to acidic hydrolysis (1.5 hours completion).

Acylation and Alkylation

The amino group reacts with acylating/alkylating agents:

Reaction Type Reagents/Conditions Products Key Findings
Acylation Acetyl chloride, pyridineN-Acetylated derivativeSelective acylation at the primary amino group with no side reactions.
Alkylation CH₃I, K₂CO₃ in DMF N-Methylated derivativeQuaternary ammonium salt formation observed under prolonged reaction times.

Cyclization Reactions

The compound forms heterocyclic derivatives via intramolecular reactions:

Reaction Type Reagents/Conditions Products Key Findings
N-Acyliminium Cyclization TFA, CH₂Cl₂ Benzimidazolinopiperazinone analogsStereoselective cyclization achieved with >95% enantiomeric excess.
Triazole Formation NaN₃, CuSO₄·5H₂O Triazolo[4,3-a]pyrazine derivativesClick chemistry approach yields antibacterial agents with MIC values as low as 16 µg/mL.

Stability and Degradation

The compound degrades under specific conditions:

Factor Conditions Outcome Mechanism
Photodegradation UV light (254 nm)Pyrazine ring cleavageRadical-mediated decomposition observed via HPLC-MS analysis.
Thermal Degradation 150°C for 2 hoursIsocyanate intermediatesDegradation pathway involves retro-amide bond cleavage.

Key Insights from Research

  • Regioselectivity : Substitution on the pyrazine ring favors the C-3 position due to electronic and steric factors .

  • Stereochemical Control : Cyclization reactions (e.g., N-acyliminium formation) proceed with high stereoselectivity, enabling access to enantiopure pharmacophores .

  • Biological Relevance : Triazolo-pyrazine derivatives exhibit potent antibacterial activity, highlighting the compound’s utility in drug discovery .

科学的研究の応用

2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is an organic compound with a molecular formula of C10H16N4OC_{10}H_{16}N_4O and a molecular weight of approximately 220.27 g/mol. It possesses a unique structure that includes an amino group, a methyl group, and a pyrazinylmethyl substituent. This compound belongs to the amide class and has potential biological activity, particularly in pharmaceutical applications.

Potential Applications

This compound and similar compounds have potential applications in several fields [1, 2, 3, 6]:

  • Pharmaceutical Intermediates this compound can serve as a precursor in synthesizing bioactive molecules.
  • Drug Design As a building block in creating novel therapeutic agents, this compound's unique structure allows it to be a component in designing drugs with desired pharmacological profiles.
  • Agrochemicals Amide derivatives are common in agrochemicals as herbicides, fungicides, and insecticides.
  • Material Science Amide-containing compounds are used to create polymers, adhesives, and coatings.

Research and Interaction Studies

Interaction studies are vital to understanding how this compound functions within biological systems and its potential side effects. These studies focus on its binding affinity with biological targets.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
2-Amino-N-(pyridin-2-ylmethyl)butanamidePyridine ring instead of pyrazineDifferent receptor interactions
3-Methyl-N-(pyridin-3-ylmethyl)butanamideMethyl group at position 3Potentially different pharmacokinetics
N-(Pyrazin-2-ylmethyl)-N-isopropylbutanamideIsopropyl substitutionAltered lipophilicity affecting absorption

作用機序

The mechanism of action of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

類似化合物との比較

    (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a pyridinylmethyl group instead of a pyrazinylmethyl group.

    (S)-2-Amino-3-methyl-N-(quinolin-2-ylmethyl)butanamide: Contains a quinolinylmethyl group, offering different electronic and steric properties.

Uniqueness: (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is unique due to the presence of the pyrazinylmethyl group, which imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity.

生物活性

2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is an organic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure that includes an amino group, a methyl group, and a pyrazinylmethyl substituent, has garnered attention for its potential applications in pharmaceuticals.

  • Molecular Formula : C10_{10}H13_{13}N3_{3}
  • Molecular Weight : Approximately 220.27 g/mol
  • CAS Number : 1547063-98-8

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active or allosteric sites, influencing metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, leading to alterations in cellular signaling pathways.
  • Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

Research indicates that this compound may have antitumor properties. For instance, derivatives of pyrazine have shown promising anticancer activity against various cancer cell lines, including HepG2 (liver cancer) and K562 (chronic myeloid leukemia) cells. The mechanisms involve inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Anticancer Activity in K562 Cells :
    • A study investigated the effects of a related pyrazine derivative on K562 cells, showing that treatment led to significant inhibition of cell viability (IC50_{50} = 25 μM). The compound induced apoptosis by modulating the expression of key apoptotic genes such as Bcl2 and Bax .
  • Antimicrobial Screening :
    • In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against these pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-N-(pyridin-2-ylmethyl)butanamidePyridine ring instead of pyrazineDifferent receptor interactions
3-Methyl-N-(pyridin-3-ylmethyl)butanamideMethyl group at position 3Potentially different pharmacokinetics
N-(Pyrazin-2-ylmethyl)-N-isopropylbutanamideIsopropyl substitutionAltered lipophilicity affecting absorption

This table highlights how structural modifications can influence biological activity and pharmacological profiles.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide for reproducibility and scalability?

Methodological Answer: A scalable synthesis route should involve modular steps such as:

  • Substitution reactions : Use pyrazine derivatives (e.g., 2-pyridinemethanol in ) as starting materials under alkaline conditions to introduce the pyrazin-2-ylmethyl group.
  • Reductive amination : Employ iron powder or catalytic hydrogenation to reduce intermediates, ensuring mild conditions to preserve stereochemistry .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC ().
  • Analytical validation : Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to analogous compounds (e.g., pyrazine-based amides in ) .

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks (). For amorphous samples, consider synchrotron-based powder diffraction.
  • Multinuclear NMR : Assign peaks using 1H^1H-13C^{13}C-HSQC and 1H^1H-15N^{15}N-HMBC to confirm the amide linkage and pyrazine ring substitution pattern .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can validate molecular weight, especially for detecting impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanism of this compound, particularly its interaction with biological targets like survivin?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with survivin’s BIR domain, referencing structural analogs like YM155 (). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cellular assays : Test anti-apoptotic activity in cancer cell lines using flow cytometry (Annexin V/PI staining) and correlate results with survivin expression (western blot) .
  • Metabolic stability : Assess hepatic stability using human liver microsomes, monitoring degradation via LC-MS .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during structural analysis?

Methodological Answer:

  • Data cross-validation : Compare NMR and X-ray results with computational predictions (e.g., DFT-optimized geometries in Gaussian). Discrepancies in NOESY correlations may indicate dynamic conformations .
  • Twinned crystals : If crystallographic R-factors are high (>10%), use SHELXD or TWINLAW to deconvolute twinned datasets ().
  • Dynamic effects : For variable NMR signals, conduct variable-temperature (VT) NMR to probe conformational exchange .

Q. What advanced strategies can be employed to study the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation products via UPLC-QTOF-MS and identify major pathways (e.g., hydrolysis of the amide bond) .
  • Plasma stability : Incubate with human plasma at 37°C, quench with acetonitrile, and quantify parent compound loss using a validated LC-MS/MS method .

Q. How can researchers leverage crystallographic data to predict the compound’s solubility and bioavailability?

Methodological Answer:

  • Hirshfeld surface analysis : Calculate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from X-ray data to predict solubility. High hydrophilicity indices correlate with improved aqueous solubility ().
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates. Use differential scanning calorimetry (DSC) to confirm polymorph stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。